An In-Depth Technical Guide to 6-n-Butoxypurine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 6-n-Butoxypurine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-n-Butoxypurine, a derivative of the fundamental heterocyclic purine system, represents a class of molecules with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, detailing the chemical principles and experimental considerations. Furthermore, it consolidates the available data on its physicochemical properties and explores its biological activities, with a focus on its potential as a cytotoxic agent and a modulator of protein kinases. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel purine-based therapeutics.
Introduction: The Significance of the Purine Scaffold
The purine ring system is a cornerstone of life, forming the backbone of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA. Beyond their role in genetics, purine derivatives are integral to cellular bioenergetics (e.g., adenosine triphosphate - ATP), signaling pathways (e.g., cyclic adenosine monophosphate - cAMP), and as cofactors for enzymatic reactions.
The inherent biological relevance of the purine scaffold has made it a privileged structure in drug discovery. By modifying the purine core at various positions, chemists can generate a vast array of analogues with diverse pharmacological activities. Substitution at the 6-position, in particular, has proven to be a fruitful strategy for developing potent and selective inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. 6-n-Butoxypurine, featuring a flexible n-butoxy group at this position, is a subject of interest for its potential to confer favorable pharmacokinetic and pharmacodynamic properties.
Synthesis of 6-n-Butoxypurine: A Mechanistic Approach
The most prevalent and efficient method for the synthesis of 6-n-butoxypurine and its analogues is through the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopurine, typically 6-chloropurine. This approach is favored due to the commercial availability of the starting materials and the generally high yields.
The SNAr Reaction: Core Principles
The SNAr mechanism in the context of purine chemistry is contingent on the electron-deficient nature of the purine ring system, which is further activated towards nucleophilic attack by the presence of an electron-withdrawing halogen at the C6 position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group.
The choice of base is critical for the deprotonation of n-butanol to form the more nucleophilic butoxide anion. Sodium hydride (NaH) or sodium metal are commonly employed for this purpose, ensuring an irreversible deprotonation and driving the reaction forward. The choice of solvent is also important, with anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being preferred to solvate the alkoxide without interfering with its nucleophilicity.
Physicochemical Properties of 6-n-Butoxypurine
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Source |
| CAS Number | 5454-70-6 | [1] |
| Molecular Formula | C9H12N4O | [1] |
| Molecular Weight | 192.22 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from related compounds |
| Storage | Store at -20°C for long-term stability. | [1] |
Spectroscopic Data Interpretation (Predicted)
While experimental spectra for 6-n-butoxypurine are not available in the searched literature, a prediction of the key spectroscopic features can be made based on its structure.
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1H NMR: The proton NMR spectrum is expected to show distinct signals for the purine ring protons (typically in the 8-9 ppm region), a triplet for the terminal methyl group of the n-butoxy chain (around 0.9-1.0 ppm), two methylene groups as sextets or multiplets (around 1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (around 4.3-4.5 ppm).
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13C NMR: The carbon NMR would display signals for the five carbons of the purine ring in the aromatic region (typically 110-160 ppm) and four signals for the n-butoxy group in the aliphatic region (typically 10-70 ppm).
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IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations from the aromatic purine ring and the aliphatic n-butoxy chain (around 2850-3100 cm-1), C=N and C=C stretching vibrations from the purine ring (in the 1400-1600 cm-1 region), and a characteristic C-O stretching vibration for the ether linkage (around 1050-1250 cm-1).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 192.22, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the n-butoxy group or fragments thereof.
Experimental Protocol: Synthesis of 6-n-Butoxypurine
The following is a representative, detailed protocol for the synthesis of 6-n-butoxypurine, based on established methods for the preparation of 6-alkoxypurines.[2]
Materials:
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6-Chloropurine
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Anhydrous n-butanol
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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Preparation of Sodium n-butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous n-butanol (10 equivalents) and anhydrous THF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
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Nucleophilic Aromatic Substitution: To the freshly prepared sodium n-butoxide solution, add 6-chloropurine (1 equivalent) portion-wise at room temperature. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and cautiously quench with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford 6-n-butoxypurine as a solid.
Safety Precautions: Sodium hydride is a highly flammable and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) and appropriate personal protective equipment should be worn. The quenching of sodium hydride is an exothermic process and should be done with extreme care.
Biological Activities and Potential Applications
While specific biological data for 6-n-butoxypurine is limited in the public domain, the broader class of 6-alkoxypurines has demonstrated significant potential in several therapeutic areas.
Cyclin-Dependent Kinase (CDK) Inhibition
Many 6-alkoxypurine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2. These enzymes are key regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells. The n-butoxy group, with its moderate size and lipophilicity, could potentially occupy the ATP-binding pocket of CDKs, contributing to inhibitory activity. Further screening of 6-n-butoxypurine against a panel of CDKs is warranted to determine its potency and selectivity.
Cytotoxic and Proapoptotic Activity
Substituted purines are known to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways or the inhibition of enzymes crucial for cell survival. Phenotypic screening of 6-alkoxypurine libraries has identified compounds that selectively induce apoptosis in cancer cells. It is plausible that 6-n-butoxypurine possesses similar cytotoxic properties, making it a candidate for further investigation as an anticancer agent.
Future Directions and Conclusion
6-n-Butoxypurine is a synthetically accessible purine derivative with potential for further exploration in drug discovery. The immediate next steps for advancing our understanding of this molecule should include:
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Complete Physicochemical Characterization: Experimental determination of its melting point, boiling point, and solubility in various solvents.
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Thorough Spectroscopic Analysis: Acquisition and interpretation of 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry data to confirm its structure and purity.
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Comprehensive Biological Evaluation: Systematic screening against a panel of protein kinases, particularly CDKs, and evaluation of its cytotoxic and proapoptotic effects on a diverse range of cancer cell lines.
Visualizations
Synthetic Pathway of 6-n-Butoxypurine
Caption: Synthetic route to 6-n-butoxypurine via SNAr.
References
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6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Curr Protoc Nucleic Acid Chem. 2018;74(1):e57. [Link]
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Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorg Med Chem Lett. 2007;17(9):2463-2467. [Link][2]
- Chemical synthesis method of 6-chloropurine. CN102336755A.
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Synthesis and physicochemical and biological properties of 6-halogen-substituted vitamin B 6 analogs. J Med Chem. 1973;16(6):638-642. [Link]
- Novel 6-chloropurine compounds and method of preparing them. US2815346A.
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. 2020;5(1):339-351. [Link]
- 6-chloropurine. US2832781A.
